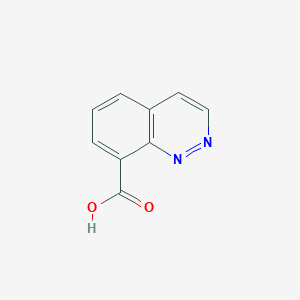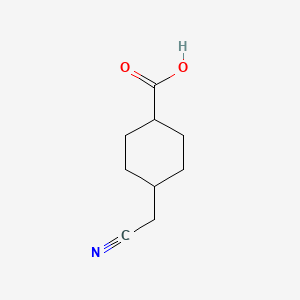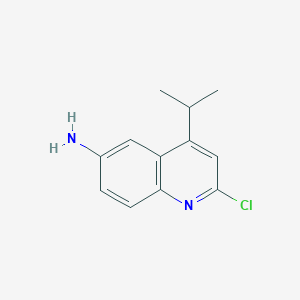
(6-Chloro-5-(2-(2,4-dichlorophenoxy)ethoxy)pyridin-2-YL)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[6-Chloro-5-[2-(2,4-dichlorophenoxy)ethoxy]-2-pyridyl]methanol is a synthetic organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with chloro, dichlorophenoxy, and ethoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [6-Chloro-5-[2-(2,4-dichlorophenoxy)ethoxy]-2-pyridyl]methanol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of 2-(2,4-dichlorophenoxy)ethanol: This intermediate is prepared by reacting 2,4-dichlorophenol with ethylene oxide under basic conditions.
Nucleophilic Substitution: The 2-(2,4-dichlorophenoxy)ethanol is then reacted with 6-chloro-2-pyridyl chloride in the presence of a base such as potassium carbonate to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure [6-Chloro-5-[2-(2,4-dichlorophenoxy)ethoxy]-2-pyridyl]methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated purification systems, and advanced analytical techniques to monitor the reaction progress.
Análisis De Reacciones Químicas
Types of Reactions
[6-Chloro-5-[2-(2,4-dichlorophenoxy)ethoxy]-2-pyridyl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The chloro groups can be reduced to form the corresponding hydrogenated derivatives.
Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as sodium azide or thiourea can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of 6-chloro-5-[2-(2,4-dichlorophenoxy)ethoxy]-2-pyridinecarboxaldehyde.
Reduction: Formation of 6-chloro-5-[2-(2,4-dichlorophenoxy)ethoxy]-2-pyridylmethane.
Substitution: Formation of 6-amino-5-[2-(2,4-dichlorophenoxy)ethoxy]-2-pyridylmethanol.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [6-Chloro-5-[2-(2,4-dichlorophenoxy)ethoxy]-2-pyridyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug discovery and development.
Medicine
In medicine, [6-Chloro-5-[2-(2,4-dichlorophenoxy)ethoxy]-2-pyridyl]methanol is investigated for its therapeutic potential. It may be explored as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the formulation of specialty chemicals, agrochemicals, or materials with specific properties. Its versatility makes it valuable for various applications.
Mecanismo De Acción
The mechanism of action of [6-Chloro-5-[2-(2,4-dichlorophenoxy)ethoxy]-2-pyridyl]methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of chloro and dichlorophenoxy groups can enhance its binding affinity and specificity, leading to desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
[6-Chloro-5-[2-(2,4-dichlorophenoxy)ethoxy]-2-pyridyl]methane: Similar structure but lacks the hydroxyl group.
6-Amino-5-[2-(2,4-dichlorophenoxy)ethoxy]-2-pyridylmethanol: Similar structure but contains an amino group instead of a chloro group.
6-Chloro-5-[2-(2,4-dichlorophenoxy)ethoxy]-2-pyridinecarboxaldehyde: Similar structure but contains an aldehyde group instead of a hydroxyl group.
Uniqueness
[6-Chloro-5-[2-(2,4-dichlorophenoxy)ethoxy]-2-pyridyl]methanol is unique due to the presence of both chloro and dichlorophenoxy groups, which confer specific chemical and biological properties. Its hydroxyl group also allows for further functionalization, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C14H12Cl3NO3 |
|---|---|
Peso molecular |
348.6 g/mol |
Nombre IUPAC |
[6-chloro-5-[2-(2,4-dichlorophenoxy)ethoxy]pyridin-2-yl]methanol |
InChI |
InChI=1S/C14H12Cl3NO3/c15-9-1-3-12(11(16)7-9)20-5-6-21-13-4-2-10(8-19)18-14(13)17/h1-4,7,19H,5-6,8H2 |
Clave InChI |
OVPKOJOIZMALCU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)Cl)OCCOC2=C(N=C(C=C2)CO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Methyl 7-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate](/img/structure/B13678244.png)
![N-[1-[(2R,3R)-3-Hydroxy-5-(hydroxymethyl)-2,3-dihydro-2-furyl]-2-oxo-1,2-dihydro-4-pyrimidinyl]benzamide](/img/structure/B13678247.png)
![2-Ethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13678249.png)


![1-(1-Methyl-1H-benzo[d][1,2,3]triazol-6-yl)ethanone](/img/structure/B13678257.png)
![5-Methylimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13678258.png)


